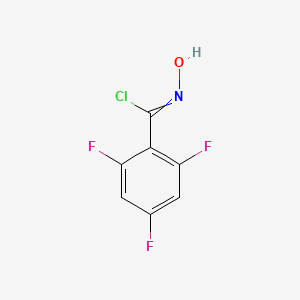
2,4,6-trifluoro-N-hydroxybenzenecarboximidoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-trifluoro-N-hydroxybenzenecarboximidoyl chloride is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of three fluorine atoms attached to a benzene ring, along with a hydroxybenzenecarboximidoyl chloride group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trifluoro-N-hydroxybenzenecarboximidoyl chloride typically involves the reaction of 2,4,6-trifluorobenzoyl chloride with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality and purity of the final product.
化学反应分析
Types of Reactions
2,4,6-trifluoro-N-hydroxybenzenecarboximidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oximes or reduction to yield amines.
Condensation Reactions: The compound can react with amines or alcohols to form imines or esters, respectively.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile, and the reactions are often carried out at room temperature or under mild heating.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide, while reaction with an alcohol can produce an ester.
科学研究应用
2,4,6-trifluoro-N-hydroxybenzenecarboximidoyl chloride has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the development of advanced materials with unique properties, such as fluorinated polymers and coatings.
Biological Research: It serves as a tool for studying enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicinal Chemistry: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.
作用机制
The mechanism of action of 2,4,6-trifluoro-N-hydroxybenzenecarboximidoyl chloride involves its reactivity with nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
相似化合物的比较
2,4,6-trifluoro-N-hydroxybenzenecarboximidoyl chloride can be compared with other similar compounds, such as:
2,4,6-trifluorobenzoyl chloride: Lacks the hydroxybenzenecarboximidoyl group, making it less reactive in certain nucleophilic substitution reactions.
4-fluoro-N-hydroxybenzenecarboximidoyl chloride: Contains only one fluorine atom, resulting in different reactivity and properties.
2,4-difluoro-N-hydroxybenzenecarboximidoyl chloride: Has two fluorine atoms, leading to intermediate reactivity compared to the trifluorinated compound.
The uniqueness of this compound lies in its trifluorinated structure, which imparts distinct electronic and steric properties, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C7H3ClF3NO |
|---|---|
分子量 |
209.55 g/mol |
IUPAC 名称 |
2,4,6-trifluoro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H3ClF3NO/c8-7(12-13)6-4(10)1-3(9)2-5(6)11/h1-2,13H |
InChI 键 |
KSMGBKISELGQJZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1F)C(=NO)Cl)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


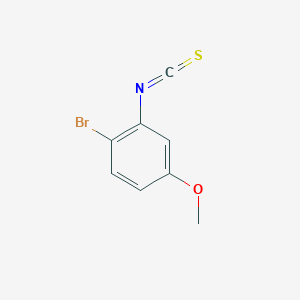


![2-Oxaspiro[3.4]oct-6-ene-6-boronic Acid Pinacol Ester](/img/structure/B13681295.png)
![3-[Cbz-(isopropyl)amino]-1-(2-nitrophenyl)-1-propanone](/img/structure/B13681300.png)


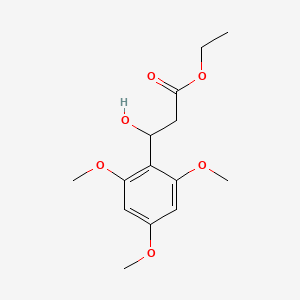
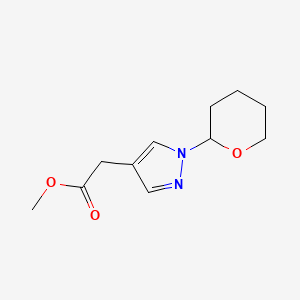

![7-Cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid](/img/structure/B13681345.png)
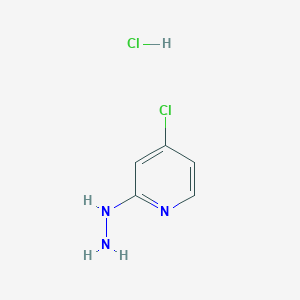
![3-Oxo-hexahydro-pyrido[4,3-B][1,4]oxazine-6-carboxylicacidtert-butylester](/img/structure/B13681355.png)
![6-Bromo-2-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13681360.png)
